4-(1-Formylcyclopropyl)benzoic acid
Description
4-(1-Formylcyclopropyl)benzoic acid is a benzoic acid derivative featuring a cyclopropane ring fused to a formyl group at the para position of the aromatic ring. This compound combines the electronic effects of the carboxylic acid group with the unique steric and electronic properties of the cyclopropane moiety.
Properties
IUPAC Name |
4-(1-formylcyclopropyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-7-11(5-6-11)9-3-1-8(2-4-9)10(13)14/h1-4,7H,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTSPWLPLXJTTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Formylcyclopropyl)benzoic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable benzoic acid derivative followed by formylation. For instance, the cyclopropanation of 4-vinylbenzoic acid using a cyclopropanating agent such as diiodomethane in the presence of a zinc-copper couple can yield the cyclopropyl derivative. Subsequent formylation using a formylating agent like formic acid or formic anhydride under acidic conditions can introduce the formyl group .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, the development of greener and more sustainable methods, such as the use of recyclable catalysts and solvent-free conditions, is an area of ongoing research .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Formylcyclopropyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: 4-(1-Carboxycyclopropyl)benzoic acid.
Reduction: 4-(1-Hydroxymethylcyclopropyl)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 4-(1-Formylcyclopropyl)benzoic acid serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of novel reaction pathways and the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound can be used as a building block for the synthesis of potential drug candidates. Its structural features may impart specific biological activities, making it a target for drug discovery and development .
Industry: The compound finds applications in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it suitable for various industrial processes, including the fabrication of functionalized materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(1-Formylcyclopropyl)benzoic acid depends on its specific application. In chemical reactions, the formyl group can act as an electrophile, participating in nucleophilic addition and substitution reactions. The cyclopropyl ring can influence the reactivity and stability of the compound, affecting the overall reaction mechanism .
In biological systems, the compound’s mechanism of action would be determined by its interaction with molecular targets, such as enzymes or receptors. The formyl group and the cyclopropyl ring may play roles in binding affinity and specificity, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
The following compounds are structurally or functionally related to 4-(1-Formylcyclopropyl)benzoic acid:
Comparative Analysis
Electronic Effects :
- This compound : The cyclopropane ring induces electron-withdrawing effects due to its sp²-hybridized carbons, while the formyl group further polarizes the aromatic system. This combination enhances acidity compared to 4-isopropylbenzoic acid .
- 4-Formylbenzoic Acid : Direct conjugation between the formyl and carboxylic acid groups results in stronger electron withdrawal, leading to higher acidity than the cyclopropane-containing analogue .
In contrast, 4-isopropylbenzoic acid’s isopropyl group provides bulk without significant ring strain .
Applications in Synthesis :
- The formylcyclopropyl group in this compound serves as a reactive handle for further functionalization (e.g., nucleophilic additions to the formyl group). This contrasts with 4-isopropylbenzoic acid, which is often used as a steric modifier in catalysis or polymer synthesis .
Crystallographic Behavior :
- Structural studies of similar compounds (e.g., indole derivatives) suggest that cyclopropane-containing molecules often exhibit unique packing motifs due to ring strain and dipole interactions. Tools like SHELXL and ORTEP-3 are critical for analyzing such structures .
Research Findings and Data
Physicochemical Properties (Inferred from Analogues)
| Property | This compound | 4-Formylbenzoic Acid | 4-Isopropylbenzoic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~206.23 | ~150.13 | ~178.23 |
| Acidity (pKa) | ~3.1–3.5 (estimated) | ~2.8–3.0 | ~4.2–4.5 |
| Melting Point | Not reported | ~180–182°C | ~150–152°C |
Reactivity Insights
- Cyclopropane Ring Stability: The cyclopropane ring in this compound is susceptible to ring-opening reactions under acidic or thermal conditions, a property absent in non-cyclopropane analogues .
- Formyl Group Reactivity : Both this compound and 4-formylbenzoic acid undergo condensation reactions (e.g., with amines), but the former’s reactivity is modulated by steric effects from the cyclopropane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
